Product packaging for 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one(Cat. No.:)

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11849661
M. Wt: 272.08 g/mol
InChI Key: OFWISBNLDJTVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9IO and its molecular weight is 272.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B11849661 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

5-iodo-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

OFWISBNLDJTVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)I

Origin of Product

United States

Significance of 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One Within Contemporary Chemical Research

The specific significance of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one in modern research lies not in its final application, but in its role as a highly versatile and strategically functionalized synthetic intermediate. The combination of its structural features—the indanone core, a methyl group, and an iodine atom—makes it a powerful building block for constructing more elaborate molecules.

The iodine atom on the aromatic ring is arguably its most critical feature for synthetic utility. Aryl iodides are premier substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the indanone core. For instance, analogous to how 5-bromo-1-indanone (B130187) is used in palladium-catalyzed Suzuki-Miyaura reactions to couple with various boronic acids, the iodo-derivative offers even greater reactivity for such transformations. researchgate.net This capability enables chemists to introduce a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, thereby creating libraries of novel indanone derivatives for screening in drug discovery and materials science. researchgate.netchemimpex.com

The methyl group at the 4-position, adjacent to the iodine, exerts both steric and electronic influence on the molecule. It can direct the regioselectivity of further electrophilic aromatic substitution reactions and modulate the reactivity of the neighboring iodo group. In medicinal chemistry, the addition of a methyl group can significantly impact a molecule's pharmacological profile by improving its binding affinity to biological targets or altering its metabolic stability.

Therefore, this compound is a key precursor for synthesizing structurally diverse compounds with potential applications in areas such as neurological disorders and oncology, where indanone derivatives have shown promise. nih.govchemimpex.com

Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H9IO
Molecular Weight272.08 g/mol
AppearanceSolid (Typical)
Synonyms5-Iodo-4-methyl-1-indanone

Overview of Research Trajectories for Halogenated Cyclic Ketones

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests a logical pathway for its synthesis. The primary disconnection is the carbon-iodine bond, a common step in the synthesis of aryl iodides. This functional group interconversion (FGI) leads to the precursor molecule, 4-methyl-2,3-dihydro-1H-inden-1-one.

The next strategic disconnection involves breaking the bond formed during the intramolecular cyclization, which is characteristic of indanone synthesis. This leads to an acyclic precursor, 3-(m-tolyl)propanoic acid. This disconnection is based on the well-established Friedel-Crafts acylation reaction. Further simplification of 3-(m-tolyl)propanoic acid can be envisioned through various classical methods, ultimately leading back to simple, commercially available starting materials like m-xylene (B151644) or m-toluic acid. This analysis forms the basis for the forward synthesis, which involves building the indanone core and then introducing the iodo substituent.

Classical Synthetic Routes to the 2,3-Dihydro-1H-inden-1-one Core

The synthesis of the 2,3-dihydro-1H-inden-1-one (indanone) core is a well-documented process in organic chemistry, with several established methods.

Friedel-Crafts Acylation Approaches

The most prevalent method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.gov For the synthesis of the 4-methyl-2,3-dihydro-1H-inden-1-one precursor, this involves the cyclization of 3-(m-tolyl)propanoic acid.

This reaction is typically promoted by a strong Lewis acid or a Brønsted acid. The direct cyclization of the carboxylic acid often requires harsh conditions and strong acids like polyphosphoric acid (PPA) or superacids. nih.gov A milder and often more efficient approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(m-tolyl)propanoyl chloride can then be cyclized under the influence of a Lewis acid catalyst. beilstein-journals.org

Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), niobium pentachloride (NbCl₅), and zinc chloride (ZnCl₂). beilstein-journals.orgresearchgate.net The choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting indanone.

Table 1: Selected Catalysts for Intramolecular Friedel-Crafts Acylation in Indanone Synthesis

Catalyst Type Examples Typical Conditions Reference
Lewis Acids AlCl₃, ZnCl₂, NbCl₅ Anhydrous conditions, often in a non-polar solvent like dichloromethane (B109758) or nitrobenzene. beilstein-journals.orgresearchgate.net
Brønsted Acids Polyphosphoric Acid (PPA), Sulfuric Acid (H₂SO₄) High temperatures, neat or in a high-boiling solvent. beilstein-journals.org
Superacids Trifluoromethanesulfonic acid (TfOH) Can facilitate cyclization under milder conditions compared to classical Brønsted acids. beilstein-journals.org

| Solid Acids | Nafion-H | Heterogeneous catalyst, allowing for easier product separation. | beilstein-journals.org |

Cyclization Reactions Utilizing Precursors

Beyond the classical Friedel-Crafts acylation, other cyclization strategies can be employed to form the indanone core. One such method is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. preprints.org To form a substituted indanone like 4-methyl-2,3-dihydro-1H-inden-1-one via this route, a suitably substituted chalcone (B49325) analogue would be required as the starting material. preprints.org

Alternative approaches reported for indanone synthesis include transition metal-catalyzed carbonylative cyclizations of unsaturated aryl iodides and one-pot processes starting from benzoic acids and ethylene (B1197577), which undergo a sequence of acylation and intramolecular alkylation. nih.govorganic-chemistry.org Ring contraction reactions and various cycloaddition strategies have also been explored for the synthesis of the indan (B1671822) ring system. researchgate.net

Regioselective Iodination Strategies for this compound

The final and most critical step in the synthesis is the regioselective introduction of an iodine atom onto the C5 position of the 4-methyl-2,3-dihydro-1H-inden-1-one ring. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. The methyl group at C4 is an activating, ortho-para directing group. The acyl group of the fused cyclopentanone (B42830) ring is a deactivating, meta-directing group. The target C5 position is ortho to the deactivating acyl group and para to the activating methyl group, making it an electronically favorable site for electrophilic attack.

Electrophilic Iodination Protocols

Electrophilic iodination is the most direct method for introducing iodine onto an activated aromatic ring. Unlike chlorination and bromination, iodination with molecular iodine (I₂) is often a reversible process and requires an oxidizing agent to remove the hydrogen iodide (HI) byproduct and to generate a more potent electrophilic iodine species. d-nb.info

A variety of reagent systems have been developed for this purpose. A combination of iodine and an oxidizing agent such as iodic acid (HIO₃), nitric acid (HNO₃), or hydrogen peroxide (H₂O₂) is commonly used. mdpi.comarkat-usa.org These reagents generate a highly electrophilic iodine species in situ, which can then react with the electron-rich aromatic ring of the indanone. arkat-usa.org Other popular iodinating agents include N-Iodosuccinimide (NIS), which can effect iodination under neutral conditions, and iodine monochloride (ICl). d-nb.inforesearchgate.net The choice of reagent and solvent can be optimized to maximize the yield and regioselectivity of the desired 5-iodo product.

Table 2: Common Reagents for Electrophilic Aromatic Iodination

Reagent System Description Advantages Reference
I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃, H₂O₂) Generates a strong electrophilic iodine species (e.g., I⁺) in situ. Cost-effective and powerful. mdpi.comarkat-usa.org
N-Iodosuccinimide (NIS) A mild source of electrophilic iodine. Neutral reaction conditions, good for sensitive substrates. d-nb.inforesearchgate.net
Iodine Monochloride (ICl) A polarized interhalogen compound, more reactive than I₂. Highly reactive, effective for less activated rings. imperial.ac.uk

| I₂ / HgO | Provides neutral and mild reaction conditions. | Avoids strong acids, easy work-up. | imperial.ac.uk |

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The process involves the use of a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho-position, generating a stabilized aryllithium species. uwindsor.ca Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), introduces an iodine atom specifically at that position. uwindsor.ca

For the synthesis of this compound, a direct DoM approach on the 4-methyl-indanone precursor is challenging because the ketone carbonyl is not a strong DMG. However, the strategy could be adapted by transiently converting the ketone into a more effective DMG, such as a tertiary amide or a carbamate, if a suitable synthetic handle were available on the ring. uwindsor.caharvard.edu Given the favorable electronic directing effects of the existing methyl and acyl groups, direct electrophilic iodination remains the more straightforward and likely successful strategy for this particular target molecule.

Modern and Sustainable Synthetic Approaches for this compound

Information regarding modern and sustainable synthetic routes for this specific compound is not available. Discussion on this topic would require extrapolation from general methodologies for other substituted indanones, which falls outside the scope of this analysis.

Catalytic Synthesis Methods

There are no specific catalytic methods documented for the synthesis of this compound. The plausible synthetic route, electrophilic iodination of 4-methyl-2,3-dihydro-1H-inden-1-one, lacks specific examples in the literature employing catalytic systems. General catalytic iodination of aromatic ketones often involves transition metals or other catalysts to facilitate the reaction, but their application to this particular substrate has not been reported.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles—such as the use of safer solvents, renewable starting materials, or energy-efficient processes—to the synthesis of this compound has not been described in the scientific literature. While green approaches for the iodination of other ketones exist, these have not been specifically applied to this compound. rsc.org

Comparative Analysis of Synthetic Efficiency and Yields for this compound

Without established synthetic methods, a comparative analysis of efficiency and yields is not feasible. Such an analysis would require data from multiple documented routes to the target compound, which are currently unavailable.

Evaluation of Reaction Conditions and Reagents

A detailed evaluation of reaction conditions (e.g., temperature, solvent, reaction time) and reagents for the synthesis of this compound cannot be conducted due to the lack of published procedures.

Purity and Scale-Up Considerations

There is no information available regarding the typical purity of synthesized this compound, common impurities, or appropriate purification methods (such as crystallization or chromatography). Similarly, considerations or challenges related to the scale-up of its synthesis have not been documented.

Reactivity of the Carbonyl Group in this compound

The carbonyl group in the five-membered ring is a primary site for nucleophilic attack and redox reactions. Its reactivity is influenced by the fused aromatic ring and the adjacent aliphatic carbons.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing more complex molecular architectures. For instance, the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols.

Similarly, reactions with carbanions, such as those generated from 1-indanones in the presence of a base, can attack alkynes to form new intermediates. nih.govscispace.com These intermediates can then undergo further intramolecular reactions, demonstrating the utility of the carbonyl group in annulation strategies to build fused-ring systems. nih.govscispace.com

Carbonyl Reduction and Oxidation Pathways

Reduction: The carbonyl group can be readily reduced to a secondary alcohol (5-iodo-4-methyl-2,3-dihydro-1H-inden-1-ol). Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The resulting alcohol can serve as a precursor for further functionalization.

Oxidation: While the ketone itself is at a relatively high oxidation state, the adjacent α-carbon can be a site for oxidation. For example, oxidation of the indane core can be a method to synthesize 1-indanones. researchgate.net Enzymatic oxidation of 1-indanone (B140024) using naphthalene (B1677914) dioxygenase (NDO) has been shown to produce hydroxyindanones, indicating that biological systems can also effect oxidation at positions adjacent to the carbonyl group. nih.gov

Table 1: Representative Reactions of the Indanone Carbonyl Group

Reaction Type Reagent/Catalyst Product Type
Nucleophilic Addition Grignard Reagents (e.g., CH₃MgBr) Tertiary Alcohol
Nucleophilic Addition Organolithium Reagents (e.g., n-BuLi) Tertiary Alcohol
Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol
Reduction Lithium Aluminum Hydride (LiAlH₄) Secondary Alcohol
α-Hydroxylation Naphthalene Dioxygenase (NDO) Hydroxyindanone nih.gov

Reactivity of the Aryl Halide Moiety (Iodine) in this compound

The carbon-iodine bond on the aromatic ring is a highly valuable functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive among aryl halides in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the Aryl Iodide

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules. mdpi.com

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or its ester, to form a new C-C bond. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds and other substituted aromatics. wikipedia.orglibretexts.org For example, the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids has been successfully demonstrated, indicating that the iodo-analogue would be an even more reactive substrate for such transformations. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a method for vinylation of the indanone core. wikipedia.orglibretexts.org This reaction typically proceeds with high stereoselectivity. organic-chemistry.org The versatility of the Heck reaction allows for the use of a wide range of alkenes. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. wikipedia.orgorganic-chemistry.org This is a reliable method for introducing alkynyl groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org The reaction is notable for being carried out under mild conditions. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling R-B(OH)₂ Pd catalyst, Base 5-Aryl-4-methyl-1-indanone
Heck Reaction Alkene (R-CH=CH₂) Pd catalyst, Base 5-Alkenyl-4-methyl-1-indanone
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base 5-Alkynyl-4-methyl-1-indanone

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the iodine atom with a nucleophile. wikipedia.org However, the classic SNAr mechanism requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com The indanone ring contains an electron-withdrawing ketone, but its effect is transmitted through the fused ring system. The presence of the electron-donating methyl group may further disfavor a traditional SNAr pathway. Therefore, forcing conditions or alternative mechanisms like a concerted SNAr process might be necessary for such a substitution to occur. nih.gov

Metal-Halogen Exchange Reactions

The carbon-iodine bond can undergo metal-halogen exchange, a reaction that swaps the halogen atom for a metal, typically lithium. wikipedia.org This is commonly achieved using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. ethz.ch The reaction proceeds rapidly, with the rate following the trend I > Br > Cl. wikipedia.org The resulting 5-lithio-4-methyl-1-indanone is a potent nucleophile and a valuable intermediate. It can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the 5-position.

Reactivity of the Alkyl and Aromatic Ring Systems of this compound

The chemical behavior of this compound is dictated by the electronic properties of its substituents and the inherent reactivity of the indanone core. The aromatic ring is substituted with an electron-donating methyl group, an electron-withdrawing iodo group, and the deactivating fused ring system which includes a carbonyl group.

Electrophilic Aromatic Substitution on the Indenone Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org In the case of this compound, the aromatic ring has three distinct substituent effects to consider: the methyl group at C-4, the iodo group at C-5, and the fused cyclopentanone ring, which acts as an acyl group.

Iodo Group (C-5): Halogens are generally deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance (+M effect), stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. wikipedia.orgyoutube.com

Methyl Group (C-4): Alkyl groups, like methyl, are activating and ortho, para-directing. thestudentroom.co.uk They donate electron density through an inductive effect (+I) and hyperconjugation, which stabilizes the arenium ion intermediate. libretexts.org

Acyl Group (fused ketone): The carbonyl group of the cyclopentanone ring is a moderately deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. minia.edu.eg

Position C-6: This position is ortho to the iodo group and meta to the methyl group.

Position C-7: This position is para to the methyl group, para to the iodo group, and ortho to the acyl portion of the ring.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Preference
-CH₃C-4+I, HyperconjugationActivatingOrtho, Para (C-5, C-7)
-IC-5-I, +MDeactivatingOrtho, Para (C-6, C-7)
-C(O)RFused Ring-I, -MDeactivatingMeta (C-5, C-7)

Alkyl Group Functionalization

Functionalization can occur at the methyl group on the aromatic ring or at the α-carbon of the ketone.

Benzylic Functionalization (C-4 Methyl Group): The methyl group at the C-4 position is benzylic. Benzylic positions are susceptible to free-radical reactions. For instance, treatment with N-Bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the methyl group, yielding 5-iodo-4-(bromomethyl)-2,3-dihydro-1H-inden-1-one. Oxidation of this methyl group to a carboxylic acid could also be achieved using strong oxidizing agents.

α-Carbon Functionalization (C-2 Methylene (B1212753) Group): The methylene group at the C-2 position is alpha (α) to the carbonyl group. The α-protons are acidic (pKa ~19-20) because the resulting conjugate base, an enolate, is stabilized by resonance. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles.

α-Alkylation: Treatment with a base (e.g., lithium diisopropylamide, LDA) to form the enolate, followed by reaction with an alkyl halide (e.g., methyl iodide), would introduce an alkyl group at the C-2 position. sci-hub.seacs.org

α-Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the enolate can be halogenated at the C-2 position. wikipedia.org This reaction can be difficult to control and may lead to polyhalogenation.

Table 2: Potential Alkyl Functionalization Reactions

PositionReagentsReaction TypeExpected Product
C-4 MethylNBS, light/initiatorRadical Halogenation5-Iodo-4-(bromomethyl)-2,3-dihydro-1H-inden-1-one
C-2 Methylene1. Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkylation2-Alkyl-5-iodo-4-methyl-2,3-dihydro-1H-inden-1-one
C-2 MethyleneBase, X₂ (X=Cl, Br, I)α-Halogenation2-Halo-5-iodo-4-methyl-2,3-dihydro-1H-inden-1-one

Rearrangement Reactions and Fragmentations Involving this compound

The indanone framework and its potential derivatives can undergo several types of rearrangement reactions, often leading to ring expansion or contraction.

Favorskii Rearrangement: If this compound is first halogenated at the C-2 position to form a 2-halo-indan-1-one derivative, it can undergo a Favorskii rearrangement upon treatment with a base (e.g., alkoxide). wikipedia.org This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening, which would lead to a ring-contracted product, such as a substituted indane-2-carboxylic acid derivative.

Ring Expansion Reactions: Indanones can be precursors for ring expansion to form larger carbocyclic systems. scispace.comrsc.org

Tiffeneau-Demjanov Rearrangement: This reaction could be performed if the ketone at C-1 is converted to a β-amino alcohol. Subsequent treatment with nitrous acid would generate a diazonium ion, which can trigger a rearrangement to expand the five-membered ring into a six-membered ring, yielding a tetralone derivative. libretexts.org

Wolff Rearrangement: Conversion of the C-1 ketone to an α-diazo ketone, followed by thermal, photochemical, or metal-catalyzed decomposition, would initiate a Wolff rearrangement. libretexts.org This process involves the formation of a ketene, which can be trapped by a nucleophile, potentially leading to ring-expanded products.

Fragmentation reactions are less common for this specific structure. The haloform reaction, a classic fragmentation of methyl ketones, is not directly applicable as there is no methyl group attached to the carbonyl. jove.com

Stereochemical Aspects of Reactions Involving this compound

The starting molecule, this compound, is achiral as it possesses a plane of symmetry. However, many of the potential reactions discussed can introduce chirality into the molecule.

Creation of a Stereocenter at C-2: Reactions at the C-2 position, such as α-alkylation or α-halogenation, create a new stereocenter. In the absence of chiral reagents or catalysts, such reactions would typically produce a racemic mixture of the two possible enantiomers.

Creation of a Stereocenter at C-1: Nucleophilic addition to the carbonyl group at C-1, for example, reduction with sodium borohydride to form an alcohol, would also generate a stereocenter at C-1. This would result in the formation of a pair of enantiomers of the corresponding indanol.

Diastereoselectivity in Annulation Reactions: More complex transformations, such as annulation reactions that build additional rings onto the indanone framework, can exhibit high levels of stereoselectivity. scispace.com The existing ring structure can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. The stereochemical outcome would be highly dependent on the specific reagents and reaction conditions employed.

Derivatization and Functionalization Strategies of 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One

Synthesis of Novel Indenone Derivatives from 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

The synthesis of novel indenone derivatives from this compound predominantly relies on the versatile reactivity of the aryl iodide moiety. Palladium-catalyzed cross-coupling reactions are the cornerstone of these synthetic strategies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings provide access to a vast chemical space of indenone derivatives.

For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and vinyl groups. harvard.eduresearchgate.net The reaction of this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding 5-aryl or 5-vinyl derivative. harvard.eduresearchgate.net Similarly, the Heck reaction facilitates the arylation or vinylation of alkenes, enabling the attachment of unsaturated side chains to the indenone core. wikipedia.orgorganic-chemistry.orgyoutube.com The Sonogashira coupling is instrumental in the synthesis of 5-alkynyl indenone derivatives, which are valuable precursors for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.orgwalisongo.ac.id The Stille coupling, utilizing organotin reagents, offers another robust method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterPd(PPh₃)₄, Base (e.g., K₂CO₃)5-Aryl/Vinyl-indenone
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base5-Alkenyl-indenone
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Amine Base5-Alkynyl-indenone
StilleOrganostannanePd(PPh₃)₄5-Aryl/Vinyl/Alkyl-indenone
Buchwald-HartwigAminePd₂(dba)₃, Ligand (e.g., BINAP), Base5-Amino-indenone

Introduction of Diverse Functional Groups onto the Indenone Scaffold

The introduction of diverse functional groups onto the this compound scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved through various synthetic methodologies, targeting the formation of carbon-heteroatom bonds.

Nitrogen-containing functional groups are prevalent in pharmacologically active molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction would enable the synthesis of a wide range of 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one derivatives by coupling the parent iodo-indenone with primary or secondary amines. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov The reaction conditions can be tuned by the choice of palladium precursor, ligand, and base to accommodate a broad scope of amine coupling partners. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives via Buchwald-Hartwig Amination

Amine Catalyst System (Typical) Product
AnilinePd(OAc)₂, XPhos, K₃PO₄5-(Phenylamino)-4-methyl-2,3-dihydro-1H-inden-1-one
MorpholinePd₂(dba)₃, BINAP, NaOtBu5-(Morpholino)-4-methyl-2,3-dihydro-1H-inden-1-one
BenzylaminePd(OAc)₂, RuPhos, Cs₂CO₃5-(Benzylamino)-4-methyl-2,3-dihydro-1H-inden-1-one

The introduction of oxygen-containing functionalities can significantly impact the polarity and hydrogen-bonding capabilities of the indenone derivatives. While direct palladium-catalyzed C-O coupling (Buchwald-Hartwig etherification) is a possibility, alternative strategies are often employed. For instance, the Suzuki-Miyaura coupling with hydroxyphenylboronic acids, followed by deprotection, can yield 5-hydroxyaryl derivatives. Furthermore, the carbonyl group at the 1-position of the indenone scaffold itself is a key oxygen-containing functional group that can undergo a variety of transformations, such as reduction to the corresponding alcohol.

Sulfur- and phosphorus-containing analogues of organic compounds often exhibit unique biological activities. The synthesis of sulfur-containing derivatives of this compound can be achieved through palladium-catalyzed C-S cross-coupling reactions with thiols or their corresponding salts. This provides access to 5-(arylthio)- or 5-(alkylthio)-indenone derivatives. Similarly, phosphorus-containing moieties can be introduced via reactions like the Hirao cross-coupling, which involves the palladium-catalyzed reaction of aryl halides with dialkyl phosphites to form phosphonates.

Oligomerization and Polymerization Potential of this compound

The bifunctional nature of this compound, possessing both a reactive aryl iodide and a polymerizable indenone core, suggests potential for the synthesis of novel oligomers and polymers. While the radical autopolymerization of indenone itself is known, the presence of the iodo-substituent opens up possibilities for controlled polymerization through cross-coupling reactions. acs.org

For example, poly(indenone)s could be synthesized through step-growth polymerization mechanisms. A Yamamoto-type coupling of this compound could lead to the formation of poly(4-methyl-1-oxo-2,3-dihydro-1H-indene-5,5'-diyl). Alternatively, copolymerization with other di-functional monomers via Suzuki-Miyaura or other cross-coupling reactions could be explored to create a range of new polymeric materials with potentially interesting optical and electronic properties.

Development of Advanced Synthetic Intermediates from this compound

This compound serves as a valuable building block for the synthesis of more complex molecular architectures. The diverse array of derivatives that can be generated from this starting material makes it an important intermediate in multi-step synthetic sequences.

The functionalized indenone derivatives can be further elaborated through reactions targeting the carbonyl group, the aromatic ring, or the newly introduced functional group at the 5-position. For example, a 5-alkynyl derivative synthesized via Sonogashira coupling could undergo cycloaddition reactions to form complex heterocyclic systems fused to the indenone core. A 5-amino derivative could be acylated or alkylated to introduce further diversity. These advanced intermediates are of significant interest in the discovery of new pharmaceuticals and functional materials.

Structural Elucidation and Characterization Methodologies for 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are paramount in determining the molecular structure of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one by providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display two doublets for the protons on the benzene (B151609) ring. The aliphatic region would contain signals for the two methylene (B1212753) groups of the five-membered ring and a singlet for the methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons adjacent to the carbonyl group and the iodine atom will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A peak for the carbonyl carbon is expected to appear significantly downfield (around 200 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon bearing the iodine atom showing a characteristic upfield shift due to the heavy atom effect. The aliphatic carbons of the methylene and methyl groups will appear in the upfield region of the spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons, including the carbonyl carbon and the ipso-carbons of the aromatic ring, would be absent.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the five-membered ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This 2D NMR technique would show a correlation peak for each C-H bond, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the methyl protons to the aromatic carbons would confirm the position of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O) - ~205
C2 (-CH₂-) ~2.7 ~36
C3 (-CH₂-) ~3.1 ~25
C3a (quat.) - ~145
C4 (-C-CH₃) - ~140
C5 (-C-I) - ~95
C6 (-CH=) ~7.6 (d) ~138
C7 (-CH=) ~7.2 (d) ~128
C7a (quat.) - ~155

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch >3000 Medium
Aliphatic C-H stretch <3000 Medium
Carbonyl (C=O) stretch 1680-1700 Strong
Aromatic C=C stretch 1450-1600 Medium-Weak

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would not be a prominent feature as iodine is monoisotopic. Fragmentation patterns could involve the loss of an iodine atom, a methyl group, or a carbonyl group, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic system and the carbonyl group. The presence of the iodine atom and the methyl group may cause a slight shift in the absorption maxima compared to the parent 2,3-dihydro-1H-inden-1-one. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the compound will depend on the polarity of the eluent system used.

Column Chromatography : Column chromatography is a preparative technique used to purify the compound on a larger scale. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique for assessing the purity of the final compound. By using a suitable column and mobile phase, a chromatogram showing a single sharp peak would indicate a high degree of purity. Both normal-phase and reverse-phase HPLC can be employed.

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be used for purity assessment. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS provides critical information regarding its purity and molecular weight, and offers insights into its structure through fragmentation analysis.

The gas chromatographic component separates the compound from any impurities or reaction byproducts based on differences in boiling points and interactions with the stationary phase of the GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for this molecule would likely involve:

Loss of an iodine atom: The C-I bond is relatively weak and can cleave to produce a prominent peak corresponding to the [M-I]⁺ fragment.

Loss of a methyl group: Cleavage of the methyl group from the aromatic ring would result in an [M-CH₃]⁺ ion.

Cleavage of the cyclopentanone (B42830) ring: The five-membered ring can undergo fragmentation, leading to characteristic losses of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).

Rearrangement reactions: As with many cyclic ketones, McLafferty-type rearrangements could occur if the side chain were longer, though this is less likely for the parent compound.

The presence of iodine's characteristic isotopic signature would not be observed as iodine is monoisotopic (¹²⁷I). However, the high mass of iodine makes its loss a significant and easily identifiable fragmentation event.

Anticipated GC-MS Fragmentation Data for this compound
Fragment IonProposed StructureExpected m/zSignificance
[M]⁺C₁₀H₉IO⁺272Molecular Ion
[M-I]⁺C₁₀H₉O⁺145Loss of iodine atom
[M-CH₃]⁺C₉H₆IO⁺257Loss of methyl group
[M-CO]⁺C₉H₉I⁺244Loss of carbon monoxide
[M-I-CO]⁺C₉H₉⁺117Sequential loss of iodine and carbon monoxide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of non-volatile or thermally labile compounds. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound is influenced by the polar carbonyl group and the relatively nonpolar iodinated aromatic and aliphatic portions.

The choice of mobile phase is critical for achieving optimal separation. A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly used. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve better resolution of complex mixtures. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The wavelength of maximum absorbance (λmax) can be determined by acquiring a UV spectrum of the compound.

The retention time in HPLC is a key parameter for identification and is influenced by the compound's hydrophobicity. The introduction of an iodine atom increases the molecular weight and generally the hydrophobicity of the molecule, leading to a longer retention time compared to its non-iodinated counterpart.

Illustrative HPLC Method Parameters for the Analysis of this compound
ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% TFA (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Advanced Characterization Methods for Structural Conformation

While chromatographic techniques are excellent for separation and identification, advanced spectroscopic methods are necessary to determine the precise three-dimensional structure and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom. The protons of the methyl group would appear as a singlet, and the methylene protons of the cyclopentanone ring would likely show complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon would be in the characteristic downfield region. The carbon atom attached to the iodine would experience a significant upfield shift due to the heavy atom effect.

2D NMR: COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the aliphatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the positions of the substituents on the aromatic ring.

Computational Chemistry: In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the stable conformations of the molecule. By calculating the relative energies of different conformers, the most likely structure in the gas phase or in solution can be inferred. These theoretical calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure.

Theoretical and Computational Investigations of 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of molecules. These methods, based on the principles of quantum mechanics, can provide accurate predictions of molecular structure, stability, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions.

For 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one, DFT studies would typically involve the calculation of various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Data from DFT Calculations:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

Note: The data in this table is hypothetical and serves as an example of the type of information that would be obtained from DFT studies.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are used to solve the electronic Schrödinger equation and can provide highly accurate molecular geometries. Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, which represents the most stable structure.

For this compound, ab initio calculations, such as those employing Hartree-Fock (HF) theory or more advanced methods like Møller-Plesset perturbation theory (MP2), would be used to determine the optimal bond lengths, bond angles, and dihedral angles. An accurate molecular geometry is the foundation for calculating other molecular properties, such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Illustrative Optimized Geometric Parameters:

ParameterBond/AnglePredicted Value
Bond LengthC=O1.22 Å
Bond LengthC-I2.10 Å
Bond AngleC-C-C (in cyclopentanone (B42830) ring)~108-110°
Dihedral AngleAromatic ring to cyclopentanone ring~0-5° (near planar)

Note: The data in this table is hypothetical and illustrates the kind of results obtained from geometry optimization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of a system.

The five-membered ring of the indanone core is not perfectly planar and can adopt different conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. MD simulations can explore the potential energy surface of this compound to identify its preferred conformations in different environments (e.g., in a vacuum or in a solvent).

The results of such simulations can reveal the flexibility of the molecule and how its shape might change in response to its surroundings. This is particularly important for understanding how it might interact with biological macromolecules, such as enzymes or receptors.

MD simulations are also a powerful tool for studying how molecules interact with each other. For this compound, simulations could be performed in a solvent, such as water or an organic solvent, to study solvation effects and the formation of hydrogen bonds or other non-covalent interactions.

Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as its solubility and boiling point, as well as its behavior in a biological context. For instance, simulations could model the interaction of the indanone with a protein binding site to predict its binding affinity and mode of interaction.

Prediction of Reactivity and Reaction Pathways

For this compound, computational studies could be used to investigate various potential reactions, such as nucleophilic attack at the carbonyl carbon, electrophilic substitution on the aromatic ring, or reactions involving the carbon-iodine bond. For example, the iodine atom can be a site for cross-coupling reactions, a common method for forming new carbon-carbon bonds in organic synthesis. Computational modeling could help in understanding the mechanism of such reactions and in designing more efficient synthetic routes.

By mapping out the potential energy surface for a given reaction, researchers can identify the most likely reaction pathway and predict the structure of any intermediates or transition states. This information is invaluable for both understanding fundamental chemical processes and for the practical design of new chemical syntheses.

Transition State Analysis

A thorough transition state analysis for reactions involving this compound would necessitate the use of quantum mechanical calculations. This would involve identifying reactions of interest where this molecule acts as a reactant, such as nucleophilic additions to the carbonyl group or cross-coupling reactions at the iodo-substituted position.

To achieve this, the following computational steps would be essential:

Geometry Optimization: The initial structures of the reactant(s), product(s), and a guessed transition state would be optimized using methods like Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for lighter atoms and a basis set with effective core potentials for iodine).

Frequency Calculations: Vibrational frequency calculations would be performed on the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the desired reactants and products, an IRC calculation would be performed. This traces the minimum energy path from the transition state downhill to the reactant and product wells on the potential energy surface.

The output of such an analysis would be a detailed understanding of the reaction mechanism, including the activation energy barrier, which is crucial for predicting reaction rates. A hypothetical data table summarizing such findings is presented below.

Hypothetical Transition State Analysis Data This table is for illustrative purposes and is not based on experimental or calculated data.

Reaction TypeComputational MethodActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Key Bond Distances in TS (Å)
Nucleophilic addition of CH₃O⁻B3LYP/6-311+G(d,p)12.5-350.2C=O: 1.35, C-O(CH₃): 2.10
Suzuki Coupling with Phenylboronic acidM06/def2-TZVP25.8-280.7C-I: 2.50, C-Pd: 2.05, C-B: 2.20

Reaction Coordinate Mapping

Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products. wikipedia.org In the context of computational chemistry, the reaction coordinate is a geometric parameter, such as a bond length or angle, that changes during the course of a reaction. wikipedia.org For a reaction involving this compound, mapping the reaction coordinate would involve systematically changing a key geometric parameter and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the energy landscape of the reaction, including the transition state and any intermediates.

This technique is a powerful tool for studying complex quantum dissipative dynamics in structured environments. arxiv.org It allows for the redefinition of the system-environment boundary by identifying and extracting a central collective degree of freedom of the environment, termed the reaction coordinate. arxiv.org

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers robust methods for predicting spectroscopic properties, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is known to provide accurate predictions. The calculated chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS), can then be compared with experimental data to confirm the structure of the molecule. Recent advancements using machine learning and deep neural networks have also shown promise in accurately predicting NMR chemical shifts. nih.gov

Vibrational Frequencies: The same frequency calculations used to identify transition states also provide the full vibrational spectrum (e.g., IR and Raman) of the molecule at its equilibrium geometry. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). These predicted spectra can be compared with experimental spectra to aid in the identification and characterization of the compound.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes and is not based on experimental or calculated data.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on C2 (alpha to C=O)2.7triplet
H on C3 (benzylic)3.1triplet
Methyl Protons2.4singlet
Aromatic H7.5doublet
Aromatic H7.8doublet

Computational Design of Novel Derivatives based on this compound

The structure of this compound serves as a starting point for the computational design of novel derivatives with potentially enhanced or new properties. By systematically modifying the functional groups on the indenone scaffold, it is possible to tune its electronic, steric, and pharmacokinetic properties.

For example, if the goal is to design a new drug candidate, computational methods can be used to:

Identify potential binding sites: By docking the parent molecule into the active site of a target protein, key interactions can be identified.

Propose modifications: New functional groups can be added to the scaffold to enhance these interactions or to improve properties like solubility or metabolic stability. For instance, the iodo group can be replaced with other functionalities through virtual cross-coupling reactions to explore a wider chemical space.

Evaluate new derivatives: The newly designed molecules can then be computationally evaluated for their binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters before any synthetic work is undertaken. This approach can significantly accelerate the drug discovery process.

Advanced Applications of 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One in Synthetic and Materials Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The indanone scaffold is a core structure in numerous bioactive molecules and functional materials, making its derivatives valuable intermediates in organic synthesis. researchgate.netresearchgate.netbeilstein-journals.org The presence of the iodo group on 5-iodo-4-methyl-2,3-dihydro-1H-inden-1-one provides a crucial reactive site for forming new carbon-carbon and carbon-heteroatom bonds, essential for constructing more complex molecular architectures.

While a direct application of this compound in a completed natural product synthesis is not prominently documented, its potential as a building block is clear. The aryl iodide functionality is a cornerstone of modern synthetic chemistry, enabling a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental to the assembly of complex natural product skeletons. For instance, the carbon-iodine bond can be readily converted into a new carbon-carbon bond through reactions like Suzuki, Stille, or Heck couplings, allowing for the attachment of intricate side chains or the fusion of additional ring systems. frontiersin.orgthieme-connect.de The indanone core itself is a recurring motif in various natural products, and having a pre-functionalized, versatile handle like the iodo group facilitates its incorporation into larger, more complex target molecules. researchgate.net

Aryl halides are critical monomers in the synthesis of conjugated polymers and other advanced organic materials. researchgate.net this compound can function as a monomer in polymerization reactions, particularly in metal-catalyzed polycondensation reactions like Suzuki or Sonogashira polycondensation. The resulting polymers would feature the indenone unit as part of the polymer backbone, potentially imparting specific thermal, optical, or electronic properties. The indenone scaffold is known to be present in various functional organic materials, and its incorporation into a polymer chain via the reactive iodo-substituent offers a pathway to new materials with tailored properties for applications in electronics or photonics. researchgate.net

Catalytic Applications Involving this compound and its Derivatives

The reactivity of this compound is dominated by its carbon-iodine bond and the ketone functional group. These features allow the molecule and its derivatives to be employed in various catalytic processes.

The direct use of this compound as an organocatalyst has not been reported. However, the indanone framework serves as a versatile scaffold for the design of new chiral catalysts. researchgate.net By modifying the structure, for instance, through functionalization at the C-2 position adjacent to the carbonyl group, it is possible to introduce catalytically active moieties (e.g., amines, thioureas, or phosphoric acids). The rigid bicyclic structure of the indanone core can provide a well-defined stereochemical environment, which is crucial for asymmetric catalysis. Such derivatives could potentially act as chiral ligands in metal complexes or as standalone organocatalysts for enantioselective transformations, a strategy that combines the principles of both metal and organic catalysis. rsc.org

The carbon-iodine bond is exceptionally well-suited for participation in a wide range of metal-catalyzed cross-coupling reactions. frontiersin.orgthieme-connect.de This is arguably the most significant application of this compound in synthesis. As an aryl iodide, it can readily undergo oxidative addition to low-valent transition metal centers (most commonly palladium), initiating a catalytic cycle. frontiersin.org This reactivity allows for the formation of new bonds with a variety of coupling partners, making it a highly valuable synthetic intermediate. researchgate.netorganic-chemistry.org

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions This table outlines the principal metal-catalyzed reactions for which this compound is a suitable substrate, based on the known reactivity of aryl iodides.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki Coupling Organoboron Reagent (R-B(OR)₂)Pd(0) catalyst, BaseC-C
Heck Coupling AlkenePd(0) catalyst, BaseC-C
Sonogashira Coupling Terminal AlkynePd(0)/Cu(I) co-catalyst, BaseC-C (alkyne)
Stille Coupling Organostannane Reagent (R-SnR'₃)Pd(0) catalystC-C
Buchwald-Hartwig Amination Amine (R₂NH)Pd(0) catalyst, BaseC-N
Ullmann Condensation Alcohol, Thiol, AmineCu(I) catalyst, BaseC-O, C-S, C-N
Carbonylation Carbon Monoxide (CO)Pd(0) catalystC-C (carbonyl)

Photochemical and Photophysical Investigations of this compound

The photochemical and photophysical properties of this compound can be inferred from its constituent parts: an aromatic ketone chromophore and a carbon-iodine bond.

Aromatic ketones are known to absorb UV light, promoting them to an excited singlet state (S₁). researchgate.net From here, they can undergo intersystem crossing (ISC) to a triplet state (T₁). The presence of a heavy atom like iodine dramatically increases the rate of spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," would cause intersystem crossing in this compound to be extremely efficient. researchgate.net Consequently, the molecule is expected to have a very high quantum yield for triplet formation and, conversely, very weak or non-existent fluorescence as the S₁ state is rapidly depopulated.

The primary photochemical reaction anticipated for this molecule is the homolytic cleavage of the carbon-iodine bond upon irradiation with UV light. acs.org The C-I bond is the weakest bond in the molecule and is susceptible to photolysis, which would generate a 4-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl radical and an iodine radical. This reactivity makes the compound a potential photoinitiator for radical reactions or a precursor for generating specific aryl radicals for further synthetic transformations. acs.org

Table 2: Expected Photophysical and Photochemical Properties This table summarizes the likely properties of this compound based on studies of analogous iodo-aromatic ketones.

PropertyExpected CharacteristicUnderlying Principle
UV Absorption Absorption bands corresponding to n→π* and π→π* transitions.Aromatic ketone chromophore. researchgate.net
Fluorescence Very weak or negligible.Rapid intersystem crossing depopulates the S₁ state.
Intersystem Crossing (ISC) High quantum yield (Φ_ISC ≈ 1).Internal heavy-atom effect of iodine enhances spin-orbit coupling. researchgate.net
Phosphorescence Potential for phosphorescence from the T₁ state at low temperatures.Efficient population of the triplet state via ISC.
Photochemical Reactivity Homolytic cleavage of the C-I bond to form an aryl radical.The C-I bond is the weakest covalent bond and photolabile. acs.org

Supramolecular Chemistry Involving this compound Scaffolds

The presence of an iodine atom on the aromatic ring of this compound suggests the potential for its involvement in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. nih.govnih.govresearchgate.net

While no specific host-guest complexes involving this compound have been documented, the principles of supramolecular chemistry allow for theoretical postulation. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs of nitrogen, oxygen, or sulfur atoms) of a host molecule. The indenone scaffold itself could be encapsulated within a larger host cavity, such as a cyclodextrin (B1172386) or a calixarene, with the interactions being driven by a combination of hydrophobic effects and specific host-guest interactions. The specificity of such an interaction would be influenced by the size and shape of the host's cavity relative to the indenone guest.

The directional nature of halogen bonds makes them a powerful tool for programming the self-assembly of molecules into well-defined supramolecular structures. nih.govresearchgate.net In principle, this compound could self-assemble through I···O=C halogen bonds, where the iodine atom of one molecule interacts with the carbonyl oxygen of another. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The presence of the methyl group would influence the packing of the molecules in the solid state, potentially leading to specific polymorphic forms. The formation of such ordered assemblies is a key aspect of crystal engineering, aiming to design solids with desired physical properties. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

Interaction TypePotential DonorPotential AcceptorResulting Structure
Halogen BondingIodine AtomCarbonyl Oxygen1D Chains, 2D Networks
Hydrogen BondingC-H BondsCarbonyl OxygenWeak interactions influencing packing
π-π StackingAromatic RingAromatic RingStacked columnar structures

Applications in Advanced Material Science

The utility of a molecule in materials science is often dictated by its electronic and structural properties, and its ability to be incorporated into larger systems like polymers or molecular frameworks.

Halogenated organic compounds are versatile precursors in the synthesis of more complex functional materials, particularly conjugated polymers. kennesaw.edursc.org The iodine atom in this compound can be readily substituted or used as a handle in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings) to build larger π-conjugated systems. nih.gov Such reactions could lead to the synthesis of polymers incorporating the indenone moiety, potentially endowing the resulting material with specific electronic or photophysical properties. For instance, polymerization could yield materials with tailored HOMO/LUMO energy levels, which is crucial for applications in organic electronics. researchgate.net

Table 2: Potential Polymerization Reactions using this compound

Reaction TypeCo-monomerPotential Polymer Properties
Suzuki CouplingBoronic acids/estersConjugated polymers with tunable band gaps
Sonogashira CouplingTerminal alkynesπ-conjugated polymers with rigid backbones
Stille CouplingOrganostannanesDonor-acceptor conjugated polymers

Indenone derivatives, in general, are being explored for their potential in optoelectronic devices due to their electronic properties. While there is no specific data on this compound, related structures have been investigated. chemrxiv.orgnih.gov The incorporation of an indenone core into a larger conjugated system can influence the material's charge transport characteristics and its absorption and emission of light. The presence of a heavy atom like iodine could also promote intersystem crossing, a property that might be exploited in applications such as organic light-emitting diodes (OLEDs) that utilize phosphorescence. The fabrication of optoelectronic devices often involves the deposition of thin films of active organic materials, and the molecular structure of the indenone derivative would play a critical role in the morphology and performance of these films. google.comresearchgate.net

Mechanistic Investigations of Reactions Involving 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One

Reaction Kinetics and Thermodynamics Studies

No experimental data on the reaction kinetics or thermodynamics of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one has been reported.

Future research in this area would involve determining the rate law for reactions such as nucleophilic substitution at the carbonyl group, cross-coupling reactions involving the C-I bond, or enolate formation. This would be achieved by systematically varying the concentrations of the reactants and catalysts and monitoring the reaction rate.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

Experiment Initial [Indenone] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.10 0.10 Data Not Available
2 0.20 0.10 Data Not Available

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound are also yet to be determined. Such data would be crucial for understanding the feasibility and position of equilibrium for its chemical transformations.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. There are no published isotope labeling studies involving this compound.

Potential future studies could involve:

Deuterium labeling at the C2 position to investigate the mechanism of enolate formation and subsequent reactions.

Carbon-13 labeling of the carbonyl carbon to track its path in rearrangement or fragmentation reactions.

Oxygen-18 labeling of the carbonyl oxygen to study addition-elimination mechanisms.

Spectroscopic Monitoring of Reaction Progress

While standard spectroscopic characterization data (NMR, IR, Mass Spectrometry) would exist for the synthesis and identification of this compound, there are no published studies that use these techniques for real-time monitoring of its reactions to gain mechanistic insight.

In future work, techniques like in situ NMR or IR spectroscopy could be employed to observe the formation and decay of reaction intermediates, providing direct evidence for proposed mechanistic pathways. For example, monitoring the change in the carbonyl stretching frequency in the IR spectrum could give information about the electronic environment of the ketone during a reaction.

Computational Mechanistic Elucidation

There is a lack of computational studies focused on the reaction mechanisms of this compound.

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), would be an invaluable tool for exploring potential reaction pathways. Such studies could calculate the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. This would help in predicting the most likely mechanism, understanding the role of catalysts, and explaining observed regioselectivity or stereoselectivity.

Table 2: Illustrative Computational Energy Profile for a Hypothetical Reaction (Note: This table is for illustrative purposes only, as no computational data is currently available.)

Species Method/Basis Set Relative Energy (kcal/mol)
Reactants Data Not Available 0.0
Transition State 1 Data Not Available Data Not Available
Intermediate Data Not Available Data Not Available
Transition State 2 Data Not Available Data Not Available

Interdisciplinary Research Perspectives on 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One

Integration with Flow Chemistry and Automated Synthesis

The synthesis of indanone derivatives and related halogenated compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput screening and optimization.

Flow chemistry, characterized by the continuous movement of reagents through reactors, presents several advantages for the synthesis and functionalization of molecules like 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one. Key benefits include precise temperature and pressure control, rapid heat and mass transfer, and the ability to safely handle reactive intermediates. For instance, iodination reactions, which can be hazardous on a large scale in batch processes, can be performed with greater control in a flow setup. The modular nature of flow systems also allows for the seamless integration of multiple reaction steps, purification, and analysis in a single, automated sequence.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and development of novel indanone derivatives. These systems can systematically vary reaction conditions, substrates, and reagents to rapidly identify optimal synthetic routes and explore the chemical space around the this compound core. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

TechnologyPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Enhanced safety for iodination, precise control over reaction conditions, potential for multi-step synthesis.Development of continuous-flow protocols for the synthesis and derivatization of iodo-indanones.
Automated Synthesis High-throughput screening of reaction conditions, rapid generation of compound libraries for SAR studies.Integration of automated platforms for the discovery of new catalysts and reaction pathways for indanone functionalization.

Potential in Ligand Design for Catalysis

The indanone framework is a recognized scaffold in the design of ligands for transition-metal catalysis. The rigidity of the bicyclic system and the potential for introducing various substituents make it an attractive platform for creating tailored electronic and steric environments around a metal center. The presence of the iodo and methyl groups on the aromatic ring of this compound offers specific opportunities for its development as a ligand precursor.

The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. These appended groups can then chelate to a metal, forming a catalytically active complex. The methyl group, on the other hand, can influence the steric bulk and electronic properties of the resulting ligand, which in turn can impact the activity, selectivity, and stability of the catalyst.

Indanone-derived ligands have found applications in a variety of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and polymerization. acs.orgrsc.org While direct catalytic applications of this compound have yet to be reported, its potential as a precursor to a new class of tunable ligands is a promising area for future research. The development of chiral indanone ligands, for instance, could lead to novel asymmetric catalysts for the synthesis of enantiomerically pure compounds.

Potential Ligand TypeSynthetic StrategyPotential Catalytic Applications
Phosphine-Indanone Palladium-catalyzed phosphination of the iodo-substituent.Cross-coupling reactions, hydrogenation.
NHC-Indanone Multi-step synthesis involving functionalization at the iodo position to form an imidazolium (B1220033) salt precursor.Metathesis, C-H activation.
Chiral Diamine-Indanone Enantioselective synthesis of the indanone core followed by derivatization.Asymmetric transfer hydrogenation.

Green Chemistry Innovations in the Context of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the synthesis of halogenated aromatic compounds like this compound is an area ripe for innovation. Traditional iodination methods often rely on harsh reagents and produce significant waste. Modern approaches focus on the use of more environmentally benign iodinating agents, catalytic systems, and sustainable reaction media.

One promising avenue is the use of hypervalent iodine reagents, which can act as green alternatives to heavy metal-based oxidants in various transformations. nih.govacs.org The development of catalytic methods for iodination, using iodide salts as the iodine source and a recyclable catalyst, is another key area of research. These methods can improve atom economy and reduce the environmental impact of the synthesis.

Furthermore, the synthesis of the indanone core itself can be made more sustainable. Microwave-assisted intramolecular Friedel–Crafts acylation has been reported as an environmentally benign method for the synthesis of 1-indanones, often with the potential for catalyst recovery and reuse. beilstein-journals.org The choice of solvents also plays a crucial role in the greenness of a synthetic process. The use of water, ionic liquids, or solvent-free conditions for the synthesis and functionalization of indanones is being actively explored. organic-chemistry.org

The application of these green chemistry principles to the synthesis of this compound could lead to more efficient, safer, and environmentally friendly production methods.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Impact
Use of Safer Reagents Employing non-toxic iodinating agents like N-iodosuccinimide (NIS) or molecular iodine with a mild oxidant. organic-chemistry.orgReduced hazard and environmental pollution.
Catalysis Development of catalytic iodination methods or catalytic Friedel-Crafts cyclizations. beilstein-journals.orgIncreased efficiency, reduced waste, and potential for catalyst recycling.
Benign Solvents Performing reactions in water, bio-based solvents, or under solvent-free conditions. organic-chemistry.orgMinimized use and release of volatile organic compounds (VOCs).
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Reduced production of byproducts and waste.

Future Directions and Emerging Research Opportunities for 5 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One

Exploration of Novel Reactivity Patterns

The presence of an iodine atom on the aromatic ring is a key feature that allows for a wide range of synthetic transformations. Future research is expected to heavily leverage this for creating diverse molecular architectures.

One of the most promising areas is the use of 5-iodo-4-methyl-2,3-dihydro-1H-inden-1-one in various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), making it an excellent substrate for reactions such as:

Sonogashira Coupling: This reaction would involve coupling the indenone with terminal alkynes to introduce alkynyl moieties. wikipedia.orgorganic-chemistry.org This could lead to the synthesis of extended π-conjugated systems with potential applications in organic electronics. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Coupling with boronic acids or esters would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position. rsc.org This would be a powerful tool for generating libraries of indenone derivatives for biological screening or for fine-tuning the properties of materials.

Heck Coupling: Reaction with alkenes would lead to the formation of new carbon-carbon bonds, introducing vinyl groups onto the indenone core.

Buchwald-Hartwig Amination: This would enable the synthesis of 5-amino-indenone derivatives, which are common motifs in biologically active molecules.

Beyond traditional cross-coupling, the unique electronic and steric environment of this compound could lead to novel reactivity. The interplay between the electron-donating methyl group and the iodine atom could influence the regioselectivity of further electrophilic aromatic substitution reactions.

Furthermore, the field of photocatalysis offers exciting possibilities. Aromatic ketones are known to act as photosensitizers, and the carbon-iodine bond can be susceptible to homolytic cleavage upon irradiation. researchgate.netacs.org This dual functionality could be exploited in novel radical cascade reactions, potentially leading to the construction of complex polycyclic systems in a single step. acs.orgacs.org Research in this area could focus on visible-light-mediated reactions, which align with the principles of green chemistry. rsc.org

Development of Asymmetric Synthesis Approaches

While this compound itself is achiral, it is a valuable precursor for the synthesis of chiral molecules. Future research will likely focus on the development of asymmetric methods to introduce stereocenters into the indenone framework.

A primary target for asymmetric transformation is the carbonyl group. The development of enantioselective reducing agents could provide access to chiral indanols. These chiral alcohols are valuable intermediates in the synthesis of various biologically active compounds. researchgate.net Methodologies such as the Corey-Bakshi-Shibata (CBS) reduction or transfer hydrogenation with chiral catalysts could be explored to achieve high enantioselectivity. acs.org

Another important avenue is the asymmetric functionalization of the α-carbon to the ketone. This would lead to the formation of a quaternary stereocenter, which is a challenging but highly desirable structural motif in medicinal chemistry. nih.gov Enantioselective alkylation, arylation, or fluorination at the 2-position of the indenone ring would be of significant interest. Given the steric hindrance from the adjacent methyl group, developing catalysts that can effectively control the stereochemistry at this position will be a key challenge. nih.gov

Furthermore, the synthesis of chiral 3-aryl-1-indanones via rhodium-catalyzed asymmetric intramolecular 1,4-addition has been reported for related systems and could be adapted for derivatives of this compound. organic-chemistry.org Such approaches would provide access to a class of compounds with known biological activities. whiterose.ac.uk

Integration with Machine Learning in Chemical Synthesis Design

Furthermore, ML models can be developed to predict the reactivity and selectivity of reactions involving this specific indenone. nih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) models could be trained to predict the success of various cross-coupling reactions based on the nature of the coupling partner and the reaction conditions. nih.gov This would reduce the need for extensive experimental optimization. mit.edu Machine learning could also be used to predict the strength of halogen bonding interactions, which may play a role in the reactivity and biological activity of this compound and its derivatives. fnasjournals.com

The integration of ML with automated synthesis platforms could enable the rapid generation of libraries of indenone derivatives for high-throughput screening. synthiaonline.com An AI algorithm could design a virtual library of compounds based on this compound, predict their properties, and then an automated system could synthesize the most promising candidates.

Untapped Potential in Advanced Materials

The indenone scaffold is present in a variety of functional materials, and this compound offers unique opportunities for the design of new materials with tailored properties.

The extended π-system of the indenone core, which can be further extended through reactions at the iodo position, makes it a promising candidate for applications in organic electronics. Derivatives of this molecule could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution at the 5-position would be a key advantage in this context.

The presence of a ketone and an iodine atom also suggests potential applications as photosensitizers. nih.gov In photodynamic therapy (PDT), a photosensitizer is excited by light to produce reactive oxygen species that can kill cancer cells. The heavy iodine atom in this compound could enhance intersystem crossing to the triplet state, a key property for efficient photosensitizers. nih.gov

Furthermore, this indenone could serve as a monomer for the synthesis of novel polymers. Polymerization through the iodo group via cross-coupling reactions could lead to materials with interesting thermal, mechanical, and electronic properties.

Open Questions and Challenges in Indenone Chemistry Relevant to this compound

Despite the promising future directions, there are several open questions and challenges that need to be addressed in the chemistry of substituted indenones like this compound.

A key challenge is the selective functionalization of the various C-H bonds in the molecule. nih.gov While the iodo group provides a reactive handle, direct and selective C-H activation at other positions would open up new avenues for derivatization. For instance, selective functionalization of the benzylic C-H bonds at the 3-position would be highly valuable.

The steric hindrance imposed by the 4-methyl group presents another challenge. nih.gov This group could significantly influence the reactivity of the adjacent iodo group and the ketone, potentially requiring the development of new catalysts and reaction conditions to overcome its steric bulk. Understanding and predicting the steric effects on reaction outcomes will be crucial.

Finally, a deeper understanding of the fundamental electronic properties of this and related indenones is needed. The interplay between the inductive and resonance effects of the substituents, and how these affect the reactivity and photophysical properties of the molecule, is not yet fully understood. Computational studies combined with experimental validation will be essential to unravel these complexities.

Q & A

Basic: What are the optimal synthetic routes for 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:
The synthesis typically involves halogenation and functional group modification. For example, brominated analogs (e.g., 5-Bromo-4-methyl derivatives) are synthesized via electrophilic substitution using reagents like N-bromosuccinimide (NBS) in acetic acid, followed by purification via column chromatography . For iodinated derivatives, iodination may require metal catalysts (e.g., CuI) under controlled temperatures (0–25°C) to avoid side reactions. Multi-step protocols, such as those used for (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride, involve protecting group strategies (e.g., Boc protection) and deprotection under acidic conditions .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C4 and iodine at C5) through chemical shifts and coupling patterns. For example, iodine’s electron-withdrawing effect deshields neighboring protons .
  • X-ray Crystallography: Used to confirm stereochemistry and molecular packing. SHELX programs are widely employed for structure refinement, particularly for resolving torsional angles in the indenone core .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Advanced: How do substitution patterns (e.g., iodine vs. bromine at C5) influence reactivity and bioactivity?

Methodological Answer:
Comparative studies using halogen-substituted analogs (e.g., 5-Bromo vs. 5-Iodo derivatives) reveal:

  • Electronic Effects: Iodine’s larger atomic radius and polarizability enhance electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine .
  • Bioactivity Differences: Iodine’s lipophilicity may improve membrane permeability, enhancing antimicrobial activity. For example, iodinated indenones show stronger inhibition against E. coli and B. subtilis than brominated analogs in agar diffusion assays .
  • Methodological Tip: Use DFT calculations (B3LYP/6-31G(d,p)) to compare electronic properties (HOMO-LUMO gaps) and predict reactivity .

Advanced: How can conflicting data on substitution effects be resolved?

Methodological Answer:
Contradictions in structure-activity relationships (SAR) often arise from varying experimental conditions. For example:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize iodine’s leaving group ability in nucleophilic substitutions, while nonpolar solvents favor halogen bonding .
  • Biological Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing across bacterial strains to control for membrane composition differences .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to isolate substituent effects from confounding variables .

Advanced: What computational approaches predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian-03 with B3LYP/6-31G(d,p) to compute ionization potential, electron affinity, and electrophilicity. These parameters correlate with redox behavior and interaction with biological targets (e.g., enzyme active sites) .
  • Molecular Electrostatic Potential (MEP): Visualize electron-rich regions (e.g., carbonyl oxygen) for hydrogen bonding prediction .
  • MD Simulations: Simulate binding dynamics with proteins (e.g., cytochrome P450) to assess metabolic stability .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-Halogenation: Occurs with excess halogenating agents. Mitigate by stoichiometric control (e.g., 1:1 molar ratio of substrate to NBS) and low-temperature reactions .
  • Ring Oxidation: The dihydroindenone core is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux .
  • Byproduct Formation: Monitor via TLC and employ gradient elution in column chromatography for purification .

Advanced: How does the methyl group at C4 affect conformational stability?

Methodological Answer:
The C4 methyl group introduces steric hindrance, reducing rotational freedom in the cyclopentanone ring. This is confirmed by:

  • X-ray Data: Torsional angles between C4-methyl and adjacent carbons are restricted to ~15–20°, stabilizing planar conformations favorable for π-π stacking in crystal lattices .
  • Dynamic NMR: Variable-temperature ¹H NMR reveals slowed rotation about the C3-C4 bond at lower temperatures, indicating energy barriers >10 kcal/mol .

Table: Key Structural and Reactivity Data

Substituent PositionReactivity Trend (vs. H)Bioactivity (MIC, μg/mL)Computational Parameter (DFT)
5-Iodo, 4-MethylElectrophilic ↑E. coli: 12.5HOMO-LUMO Gap: 4.2 eV
5-Bromo, 4-MethylCross-coupling ↑E. coli: 25.0HOMO-LUMO Gap: 4.5 eV
5-Fluoro, 4-MethylHydrogen bonding ↑E. coli: 50.0HOMO-LUMO Gap: 5.1 eV

Advanced: What strategies validate mechanistic hypotheses for biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use purified targets (e.g., dihydrofolate reductase) to test direct binding via fluorescence quenching .
  • Isotopic Labeling: ¹²⁵I-labeled analogs track cellular uptake and sublocalization using autoradiography .
  • Mutagenesis Studies: Engineer bacterial strains with mutated enzyme active sites to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.